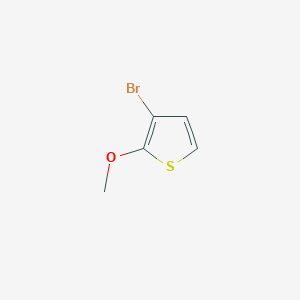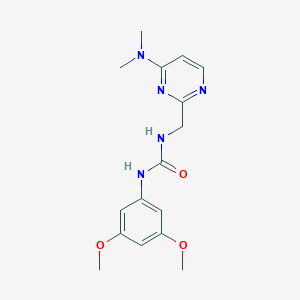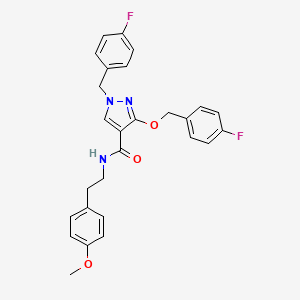
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. In this particular compound, various substituents are attached to the pyrazole ring, including fluorobenzyl and methoxyphenethyl groups.
Synthesis Analysis
While I don’t have the specific synthesis for this compound, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The fluorobenzyl and methoxyphenethyl groups could potentially be added in subsequent steps through various organic reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, along with the attached fluorobenzyl and methoxyphenethyl groups. The fluorine atoms in the fluorobenzyl groups would be expected to be highly electronegative, pulling electron density towards themselves.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the fluorine atoms might make the compound somewhat reactive, as carbon-fluorine bonds can be broken under certain conditions to form reactive intermediates.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its polarity compared to compounds with similar structures but without fluorine.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
- Pyrazole derivatives, similar in structure to the compound , have been synthesized and characterized, with a focus on their cytotoxic activity against various cancer cell lines. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, establishing a basis for potential anticancer applications (Hassan et al., 2014).
Anticancer Activity
- The synthesis of oxazolone derivatives, which share functional group similarities with the compound of interest, revealed potent anticancer activity against several human cancer cell lines, suggesting the potential of these compounds in cancer therapy. The study by an unnamed group in 2020 specifically highlighted compound 3e's superior activity against hepatocellular and colorectal carcinoma cell lines compared to the standard drug 5-fluorouracil, highlighting the potential of similar compounds in oncology (Unnamed, 2020).
Synthesis and Biological Activity of Schiff Bases
- Schiff bases synthesized from components structurally related to the compound have demonstrated significant antimicrobial activity, indicating their potential application in developing new antimicrobial agents. Puthran et al. (2019) synthesized novel Schiff bases showing excellent activity against a range of microbial strains, suggesting the relevance of similar compounds in antimicrobial drug development (Puthran et al., 2019).
Herbicidal Activity
- Research on pyrazole-4-carboxamide derivatives has shown that these compounds can have significant herbicidal activity, suggesting potential applications in agriculture. Ohno et al. (2004) found that specific derivatives exhibited good herbicidal activity against various weeds while maintaining excellent crop safety, indicating the agricultural applications of similar compounds (Ohno et al., 2004).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but generally, one should always avoid inhalation, ingestion, or direct skin contact with chemical compounds.
Direcciones Futuras
The study of pyrazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activity.
Please note that this is a general analysis based on the typical properties and reactions of pyrazole compounds and the groups present in the molecule. For a detailed and accurate analysis, experimental data and studies are required.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[2-(4-methoxyphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O3/c1-34-24-12-6-19(7-13-24)14-15-30-26(33)25-17-32(16-20-2-8-22(28)9-3-20)31-27(25)35-18-21-4-10-23(29)11-5-21/h2-13,17H,14-16,18H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRHYDMGXHQXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-methoxyphenethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2510369.png)
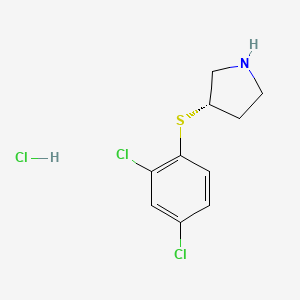
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide](/img/structure/B2510372.png)
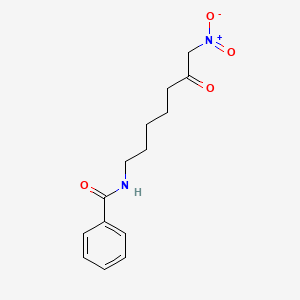
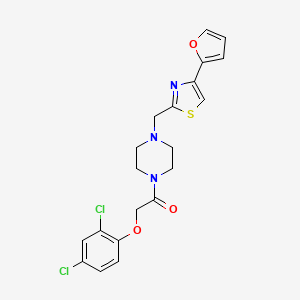
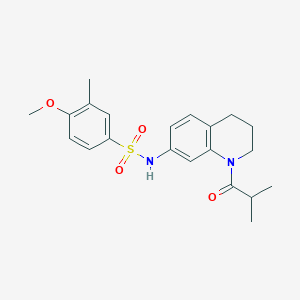
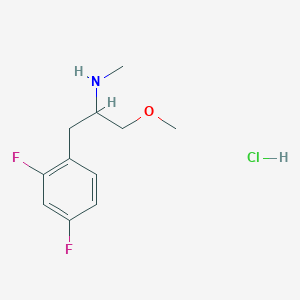
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2510385.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2510386.png)
![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]acetamide](/img/structure/B2510387.png)
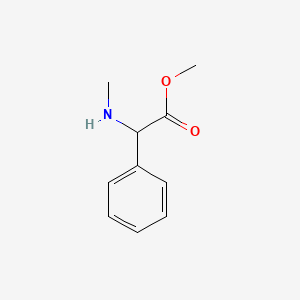
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
